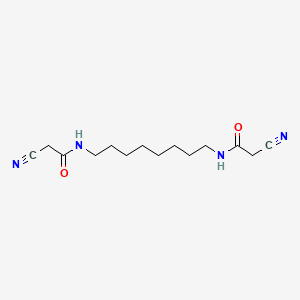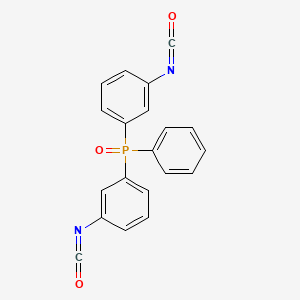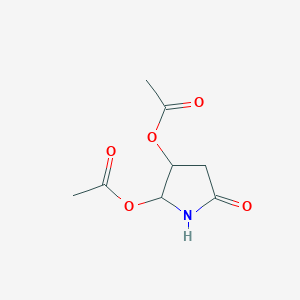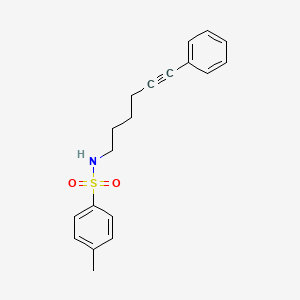
Acetamide, N,N'-1,8-octanediylbis[2-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-1,8-octanediylbis[2-cyano-] is a chemical compound with the molecular formula C12H24N2O2 It is known for its unique structure, which includes two cyano groups attached to an octanediyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,8-octanediylbis[2-cyano-] typically involves the reaction of octanediamine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N,N’-1,8-octanediylbis[2-cyano-] may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-1,8-octanediylbis[2-cyano-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Acetamide, N,N’-1,8-octanediylbis[2-cyano-] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which Acetamide, N,N’-1,8-octanediylbis[2-cyano-] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano groups can participate in various biochemical reactions, leading to the formation of active intermediates. These intermediates can then interact with specific pathways to produce the desired effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N,N’-1,8-octanediylbis[2-iodo-]
- N,N’-1,8-Octanediylbisbutanamide
Uniqueness
Acetamide, N,N’-1,8-octanediylbis[2-cyano-] is unique due to its specific structure and the presence of cyano groups, which confer distinct reactivity and potential applications
Properties
CAS No. |
184868-55-1 |
|---|---|
Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-cyano-N-[8-[(2-cyanoacetyl)amino]octyl]acetamide |
InChI |
InChI=1S/C14H22N4O2/c15-9-7-13(19)17-11-5-3-1-2-4-6-12-18-14(20)8-10-16/h1-8,11-12H2,(H,17,19)(H,18,20) |
InChI Key |
XPPDYHCRZOCIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCNC(=O)CC#N)CCCNC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)

![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)


![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)





